Anti-Inflammatory Potency: 6-Bromoindole vs. Non-Brominated Indole – Baseline for Methylated Derivative Optimization
The non-methylated parent compound 6-bromoindole (11) demonstrated significant NO inhibitory activity with an IC₅₀ of 187 µM in LPS-stimulated RAW264.7 macrophages. In contrast, the non-brominated indole analog isatin (8) was essentially inactive, with a predicted IC₅₀ of 339.83 µM for NO inhibition, representing a potency difference of approximately 1.8-fold [1]. The bromine position significantly affected activity, with the rank order 5-Br > 6-Br > 7-Br. While direct data for 6-bromo-3,5-dimethylindole are not available in this assay system, the established SAR provides a quantitative framework predicting that the 3,5-dimethyl substitution will further modulate potency through altered lipophilicity (estimated ΔlogP ≈ +1.0 vs. 6-bromoindole) and steric effects on target engagement .
| Evidence Dimension | NO inhibition IC₅₀ in RAW264.7 macrophages |
|---|---|
| Target Compound Data | Not directly measured; predicted to differ from 6-bromoindole (187 µM) due to methyl group effects |
| Comparator Or Baseline | 6-bromoindole IC₅₀ = 187 µM; 5-bromoisatin IC₅₀ = 152 µM; isatin IC₅₀ = 339.83 µM; non-brominated indole IC₅₀ > 717 µM |
| Quantified Difference | 6-bromoindole is 1.8-fold more potent than non-brominated isatin; 5-bromoisatin is 1.2-fold more potent than 6-bromoisatin |
| Conditions | LPS-stimulated RAW264.7 mouse macrophages; NO production measured after 24 h incubation; maximum test concentration 50 µg/mL |
Why This Matters
The presence of bromine at position 6 is essential for anti-inflammatory activity; the 3,5-dimethyl substitution pattern is expected to further differentiate this compound from generic bromoindoles, making it a non-substitutable intermediate for SAR studies.
- [1] Ahmad, T.B.; et al. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Mar. Drugs 2017, 15, 133. Table 2. DOI: 10.3390/md15050133. View Source
